molecular formula C10H8FNO2 B13697757 5-Fluoro-3-hydroxy-8-methylquinolin-2(1H)-one

5-Fluoro-3-hydroxy-8-methylquinolin-2(1H)-one

Cat. No.: B13697757
M. Wt: 193.17 g/mol
InChI Key: GBUQDUZOWVOCFQ-UHFFFAOYSA-N
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Description

5-Fluoro-3-hydroxy-8-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-hydroxy-8-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methylquinoline and fluorinating agents.

    Hydroxylation: The hydroxyl group at the 3-position can be introduced through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one structure, which can be achieved under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-hydroxy-8-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinolinone derivative, while reduction may produce a hydroquinoline derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-hydroxy-8-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroquinoline: Similar in structure but lacks the hydroxyl and methyl groups.

    3-Hydroxyquinoline: Lacks the fluorine and methyl groups.

    8-Methylquinoline: Lacks the fluorine and hydroxyl groups.

Uniqueness

5-Fluoro-3-hydroxy-8-methylquinolin-2(1H)-one is unique due to the combination of the fluorine, hydroxyl, and methyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

5-fluoro-3-hydroxy-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8FNO2/c1-5-2-3-7(11)6-4-8(13)10(14)12-9(5)6/h2-4,13H,1H3,(H,12,14)

InChI Key

GBUQDUZOWVOCFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=C(C(=O)N2)O

Origin of Product

United States

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